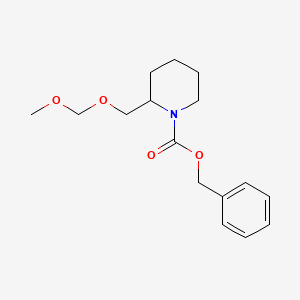
Benzyl 2-(methoxymethoxymethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(methoxymethoxymethyl)piperidine-1-carboxylate is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization: Formation of the piperidine ring through cyclization reactions.
Amination: Introduction of the amino group into the piperidine ring.
Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to form the desired product.
Industrial Production Methods
Industrial production methods for piperidine derivatives typically involve scalable and cost-effective processes. These methods may include:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation of precursor compounds.
Continuous Flow Chemistry: Employing continuous flow reactors for efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(methoxymethoxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield piperidinones, while reduction may produce piperidines with additional hydrogen atoms.
Scientific Research Applications
Benzyl 2-(methoxymethoxymethyl)piperidine-1-carboxylate has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Benzyl 2-(methoxymethoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with cholinesterase receptors, providing good binding to the catalytic site and interacting with amino acid residues such as tryptophan and phenylalanine . This interaction can inhibit the activity of cholinesterase enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzyl 2-(methoxymethoxymethyl)piperidine-1-carboxylate include:
Donepezil: A cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Icaridin: A piperidine derivative used as an insect repellent
Uniqueness
This compound is unique due to its specific chemical structure and potential applications in various fields. Its ability to interact with cholinesterase receptors and other biological targets makes it a valuable compound for scientific research and drug development.
Properties
Molecular Formula |
C16H23NO4 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
benzyl 2-(methoxymethoxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO4/c1-19-13-20-12-15-9-5-6-10-17(15)16(18)21-11-14-7-3-2-4-8-14/h2-4,7-8,15H,5-6,9-13H2,1H3 |
InChI Key |
YPGWNITYRFGMST-UHFFFAOYSA-N |
Canonical SMILES |
COCOCC1CCCCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















